molecular formula C18H19NO5 B123784 N-Feruloyloctopamine CAS No. 66648-44-0

N-Feruloyloctopamine

Cat. No.: B123784
CAS No.: 66648-44-0
M. Wt: 329.3 g/mol
InChI Key: VJSCHQMOTSXAKB-YCRREMRBSA-N
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Mechanism of Action

Target of Action

N-Feruloyloctopamine primarily targets Akt and p38 MAPK . These are key proteins involved in cell signaling pathways that regulate cellular processes such as cell growth, cell cycle progression, and cell survival .

Mode of Action

This compound interacts with its targets by significantly decreasing the phosphorylation levels of Akt and p38 MAPK . Phosphorylation is a crucial process in cell signaling, and changes in the phosphorylation levels of these proteins can lead to alterations in the cellular processes they regulate .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those regulated by Akt and p38 MAPK . These pathways play critical roles in cellular processes such as cell growth, cell cycle progression, and cell survival . By modulating the activity of Akt and p38 MAPK, this compound can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound is relatively stable, but may decompose under extreme acidic or alkaline conditions . It has low solubility in water, but dissolves better in organic solvents such as ethanol and dimethyl sulfoxide . These properties may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely tied to its modulation of Akt and p38 MAPK activity. By decreasing the phosphorylation levels of these proteins, this compound can influence various cellular processes regulated by these proteins, potentially leading to changes in cell growth, cell cycle progression, and cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be compromised under extreme acidic or alkaline conditions . Additionally, its solubility and, consequently, its bioavailability and efficacy, can be affected by the presence of certain solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloyloctopamine can be synthesized through chemical reactions involving the condensation of ferulic acid and octopamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Feruloyloctopamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenolic compounds .

Comparison with Similar Compounds

N-Feruloyloctopamine is compared with other similar phenolic amides:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from chemistry to medicine.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCHQMOTSXAKB-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904229
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66648-44-0
Record name N-trans-Feruloyloctopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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